molecular formula C11H14N2O3S B6488329 1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid CAS No. 1286725-53-8

1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B6488329
CAS No.: 1286725-53-8
M. Wt: 254.31 g/mol
InChI Key: COEDOZRBTCEZGZ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a thiophene-2-ylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiophene-2-ylcarbamoyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The thiophene-2-ylcarbamoyl group can be introduced via a condensation reaction involving thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms .

Scientific Research Applications

1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiophene-containing compounds. Examples include:

Uniqueness

1-(Thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid is unique due to its specific combination of a piperidine ring and a thiophene-2-ylcarbamoyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10(15)8-3-1-5-13(7-8)11(16)12-9-4-2-6-17-9/h2,4,6,8H,1,3,5,7H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEDOZRBTCEZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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